Trihexylsilane

Descripción

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

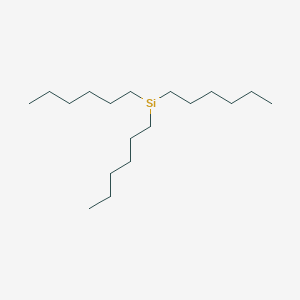

The IUPAC name for trihexylsilane is This compound , reflecting its three hexyl substituents attached to a silicon atom. Its structural formula is:

$$ \text{CH}3(\text{CH}2)5\text{SiH}(\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}3)2 $$

This configuration results in a molecular weight of 284.60 g/mol .

Physical Properties Table

| Property | Value | Source |

|---|---|---|

| Boiling Point | 161°C at 5 mmHg | |

| Density (20°C) | 0.80 g/cm³ | |

| Refractive Index | 1.45 | |

| Flash Point | 62°C |

Historical Development and Discovery

The synthesis of this compound emerged from advancements in organosilicon chemistry during the mid-20th century. Following the development of the Direct Process by Eugene Rochow and Richard Müller in the 1940s—a method for producing chlorosilanes from silicon and alkyl halides—researchers expanded their focus to longer-chain alkylsilanes. This compound was likely first prepared through hydrosilylation reactions, where silicon hydrides react with alkenes in the presence of metal catalysts. Its characterization became feasible with the advent of modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and gas chromatography (GC).

Position Within Organosilicon Chemistry

This compound occupies a niche within organosilicon chemistry due to its bulky alkyl groups , which influence its reactivity and applications:

- Comparative Reactivity : Unlike triethylsilane, this compound’s longer alkyl chains confer greater steric hindrance, reducing its propensity for uncontrolled side reactions. This property is exploited in stereoselective reductions and catalytic cycles requiring controlled silicon-centered reactivity.

- Material Science Applications : The compound serves as a precursor for silicon-containing polymers and hydrophobic coatings. Its thermal stability (decomposition above 200°C) makes it suitable for high-temperature processes.

- Catalytic Systems : this compound participates in hydrosilylation reactions , facilitating the addition of Si-H bonds to unsaturated substrates like alkenes and alkynes. For example, it has been used in the synthesis of functionalized siloxanes and silicone rubbers.

Key Reaction Example

$$

\text{RC≡CH} + \text{HSi}(\text{Hex})3 \xrightarrow{\text{Pt catalyst}} \text{RCH}2\text{CH}2\text{Si}(\text{Hex})3

$$

This reaction highlights this compound’s role in forming carbon-silicon bonds, critical for silicone-based materials.

Propiedades

InChI |

InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSHPOFLYFIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883913 | |

| Record name | Silane, trihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-52-4 | |

| Record name | Trihexylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR09XWK386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Hydride Reduction of Chlorotrihexylsilane

The most common preparation method for this compound involves the reaction of chlorothis compound with hydride sources such as sodium hydride or sodium borohydride derivatives. The general reaction scheme is:

$$

\text{Cl–Si(C6H{13})3} + \text{Hydride source} \rightarrow \text{H–Si(C6H{13})3} + \text{Byproducts}

$$

- Preparation of a reactive hydride intermediate, often sodium trihydroxyborohydride, by reacting sodium hydride with trimethyl borate under inert atmosphere.

- Dropwise addition of chlorothis compound to this intermediate at controlled low temperatures (-50 °C to 10 °C).

- Stirring the reaction mixture to completion, followed by filtration to remove insoluble salts (e.g., NaCl).

- Purification of this compound by fractional distillation.

This method is adapted from protocols used for triethylsilane synthesis, with modifications in reaction scale and solvent choice to accommodate the bulkier hexyl groups.

One-Pot Synthesis Using Sodium Hydride and Trimethyl Borate

A patented one-pot method, demonstrated for triethylsilane, is applicable to this compound with appropriate adjustments:

- Sodium hydride is reacted with trimethyl borate in an anhydrous solvent (e.g., tetrahydrofuran or 2-methyltetrahydrofuran) under nitrogen protection.

- The reaction temperature is maintained between -50 °C and 10 °C during the slow addition of trimethyl borate.

- After formation of the sodium borohydride intermediate, chlorothis compound is added dropwise at the same temperature range.

- The reaction mixture is stirred for 1-5 hours to ensure completion.

- Insoluble byproducts are filtered off, and the filtrate is distilled to isolate this compound.

This method offers advantages such as cost reduction by using sodium hydride instead of more expensive hydride reagents and environmental benefits by minimizing hazardous byproducts.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sodium hydride amount | Stoichiometric or slight excess | 0.9 to 1.0 equivalent relative to chlorosilane |

| Solvent | Tetrahydrofuran, 2-methyltetrahydrofuran, diethyl ether, 1,4-dioxane | Anhydrous and oxygen-free conditions required |

| Temperature during hydride formation | -50 °C to 10 °C | Cooling necessary to control reactivity |

| Stirring time after hydride formation | 1 to 5 hours | Ensures complete intermediate formation |

| Temperature during chlorosilane addition | -50 °C to 10 °C | Prevents exothermic reactions |

| Stirring time after chlorosilane addition | 1 to 5 hours | Completes hydrosilylation |

| Filtration temperature | Room temperature | Removes insoluble salts (NaCl) |

| Distillation temperature | Boiling point of this compound (approx. 180-200 °C estimated) | Fractional distillation for purification |

Purification Techniques

After the reaction, the crude this compound is purified primarily by fractional distillation under atmospheric pressure. The distillation separates:

- Low boiling point fractions: residual solvents and unreacted reagents.

- Middle fractions: azeotropes of solvents and minor impurities.

- Main fraction: pure this compound collected at its characteristic boiling point.

Filtration prior to distillation removes inorganic salts such as sodium chloride formed during the reaction.

Comparative Analysis with Triethylsilane Preparation

| Aspect | Triethylsilane Preparation | Implications for this compound |

|---|---|---|

| Hydride source | Sodium hydride + trimethyl borate | Same approach applicable |

| Chlorosilane precursor | Triethylchlorosilane | Use chlorothis compound analogously |

| Solvent | Tetrahydrofuran, 2-methyltetrahydrofuran | Similar solvents recommended |

| Temperature control | -50 °C to 10 °C | Critical to control exothermic reactions |

| Yield | 88-92% with >99.7% purity (GC analysis) | Expected similar yields with optimization |

| Byproducts | Sodium chloride and trimethyl borate | Same byproducts expected |

Research Findings and Notes

- The use of sodium hydride as a hydride donor is cost-effective and environmentally friendly compared to lithium aluminum hydride or sodium borohydride.

- Maintaining an inert atmosphere (nitrogen) and anhydrous conditions is essential to prevent side reactions and hydrolysis.

- Slow addition of chlorothis compound and careful temperature control prevent uncontrolled exothermic reactions and improve product purity.

- The purification by fractional distillation ensures removal of solvent residues and byproducts, yielding this compound with high purity suitable for sensitive organic syntheses.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Hydride intermediate formation | Sodium hydride + trimethyl borate in anhydrous solvent, -50 to 10 °C, N2 atmosphere, 1-5 h stirring | Formation of sodium trihydroxyborohydride |

| 2. Addition of chlorothis compound | Dropwise addition at -50 to 10 °C, stirring 1-5 h | Reaction to form this compound and NaCl |

| 3. Filtration | Room temperature filtration | Removal of insoluble NaCl |

| 4. Purification | Fractional distillation at atmospheric pressure | Isolation of pure this compound |

Análisis De Reacciones Químicas

Types of Reactions: Trihexylsilane undergoes various types of chemical reactions, including:

Reduction: this compound acts as a reducing agent in organic synthesis.

Oxidation: this compound can be oxidized to form silanols or other silicon-containing compounds.

Common Reagents and Conditions:

Reduction: Common reagents include lithium aluminum hydride and borane.

Hydrosilylation: Platinum or rhodium catalysts are often used to facilitate the reaction.

Major Products Formed:

Reduction: Alcohols and hydrocarbons.

Hydrosilylation: Organosilicon compounds.

Oxidation: Silanols and other oxidized silicon compounds.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which trihexylsilane exerts its effects is primarily through its ability to donate hydrogen atoms in reduction reactions and to form silicon-carbon bonds in hydrosilylation reactions. The silicon-hydrogen bond in this compound is relatively weak, making it a good source of hydrogen atoms for reduction reactions. In hydrosilylation, the silicon-hydrogen bond adds across the double or triple bonds of unsaturated organic compounds, forming new silicon-carbon bonds .

Molecular Targets and Pathways:

Reduction Reactions: this compound targets carbonyl groups in aldehydes and ketones, reducing them to alcohols.

Hydrosilylation Reactions: It targets alkenes and alkynes, adding across the unsaturated bonds to form organosilicon compounds.

Comparación Con Compuestos Similares

Key Research Findings

H-Bonding Behavior

- This compound: Exhibits a weak Si–H∙∙∙O H-bond with perfluoro-tert-butanol, confirmed by: ¹H-NMR upfield shift: +3.8 ppm for Si–H upon interaction . Computational Studies: Interaction energy of −6.5 ± 2.8 kJ/mol (gas phase), consistent with experimental binding constants .

Thermal and Chemical Stability

- Thermal Stability : this compound’s high boiling point (160–161°C) makes it suitable for high-temperature reactions, unlike more volatile silanes (e.g., trimethylsilane, bp ~−20°C) .

- Chemical Stability : Resists hydrolysis under anhydrous conditions but reacts with strong acids/bases due to the Si–H bond’s polarity .

Data Tables

Table 1: Physical and Chemical Properties of Selected Silanes

Actividad Biológica

Trihexylsilane is an organosilicon compound that has gained attention for its potential biological activities. While most studies focus on related compounds like triethylsilane, insights into this compound's properties can be inferred from these findings. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

This compound (C18H38Si) is a silane compound characterized by a silicon atom bonded to three hexyl groups. Its structure allows it to participate in various chemical reactions, making it a candidate for biological applications.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases. Studies on similar silanes suggest they can modulate inflammatory pathways, potentially reducing the risk of conditions such as arthritis and cardiovascular diseases .

Neuroprotective Effects

Preliminary research suggests that this compound could have neuroprotective effects. It may protect neurons from oxidative damage and reduce the risk of neurodegenerative diseases. This is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : this compound may act as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS) that contribute to cellular damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell survival, although specific pathways remain to be elucidated.

- Enhancement of Drug Efficacy : Similar compounds have been shown to enhance the permeability and efficacy of therapeutic agents, suggesting potential applications in drug delivery systems .

Case Studies and Research Findings

Q & A

Q. How can researchers resolve contradictions in THSA’s solvent-dependent reactivity profiles observed in CO₂ capture studies?

- Methodological Answer : Conduct contradiction analysis using TRIZ principles (Table 7, ):

- Step 1 : Identify conflicting parameters (e.g., THSA’s ionic liquid form enhances CO₂ solubility but reduces thermal stability).

- Step 2 : Apply "segmentation" by testing THSA in hybrid solvents (e.g., ionic liquid/water mixtures) to balance solubility and stability.

- Step 3 : Validate hypotheses via differential scanning calorimetry (DSC) and in situ FTIR to monitor decomposition thresholds .

Q. What methodologies enable mechanistic elucidation of THSA’s role in silicon-based polymer synthesis?

- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to trace Si-H bond cleavage pathways. For example, replace THSA’s terminal hydrogens with deuterium and monitor reaction rates via ²H NMR. Pair this with density functional theory (DFT) simulations to model transition states, focusing on Si···H interactions at 1.8–2.2 Å bond lengths .

Q. How should researchers design experiments to address discrepancies in THSA’s catalytic activity across published studies?

- Methodological Answer : Implement triangulation by:

- Data Source Triangulation : Cross-validate results using independent datasets (e.g., PubChem vs. ECHA registries) .

- Methodological Triangulation : Combine experimental techniques (e.g., cyclic voltammetry for redox activity, XPS for surface analysis).

- Analyst Triangulation : Collaborate with independent labs to replicate findings, ensuring alignment with NIH preclinical reporting standards .

Data Management & Reporting

Q. What strategies ensure robust data integrity when documenting THSA’s spectroscopic properties?

- Methodological Answer :

- Raw Data Archiving : Deposit NMR and MS spectra in repositories like Zenodo or Figshare, tagged with DOI identifiers.

- Metadata Standards : Include instrument parameters (e.g., Bruker AVANCE III HD 600 MHz, 128 scans) and calibration references (e.g., TMS at δ 0.00 for NMR) .

- Conflict Resolution : Use version control (e.g., Git) to track revisions and annotate outliers in datasets .

Q. How can researchers optimize sample sizes for THSA-based kinetic studies to ensure statistical power?

- Methodological Answer : Perform a priori power analysis using G*Power software. For a two-tailed t-test (α=0.05, β=0.2), a minimum sample size of n = 26 per group is required to detect a medium effect size (Cohen’s d = 0.5). Increase to n = 64 for heterogeneous catalysis studies with high variance .

Ethical & Replicability Considerations

Q. What ethical frameworks apply to THSA research involving hazardous byproduct generation?

- Methodological Answer : Align with JIS Z 7253:2019 guidelines:

- Risk Mitigation : Pre-screen reactions for H₂S or siloxane byproducts using gas detection tubes.

- Waste Disposal : Neutralize acidic residues (e.g., from THSA hydrolysis) with 10% NaOH before disposal . Document protocols in line with Cambridge University’s data governance policies .

Q. How can open science practices enhance the reproducibility of THSA studies?

- Methodological Answer :

- Pre-registration : Submit experimental designs to platforms like Open Science Framework (OSF) before data collection.

- Code Sharing : Publish analysis scripts (e.g., Python/Pandas for GC-MS data processing) on GitHub.

- Material Sharing : Distribute THSA samples via academic repositories (e.g., Sigma-Aldry’s Open Innovation Program) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.